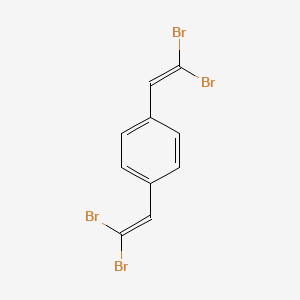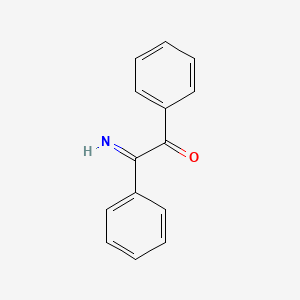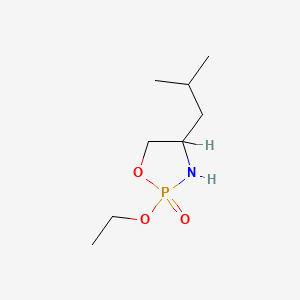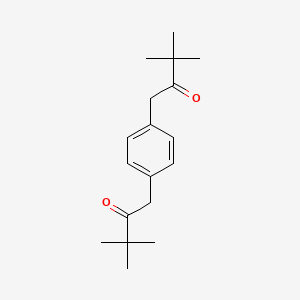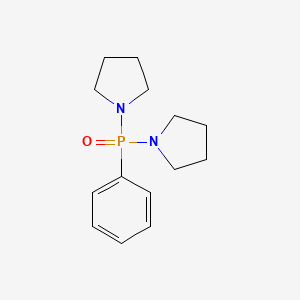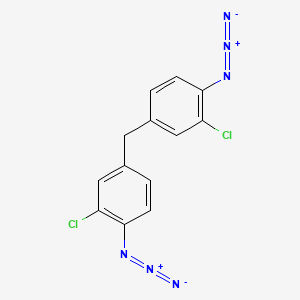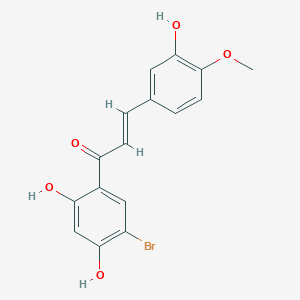![molecular formula C15H18BrNS B14436564 1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide CAS No. 77148-69-7](/img/structure/B14436564.png)
1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core This compound is characterized by the presence of a phenylpropyl group attached to a sulfur atom, which is further connected to the pyridinium ring The bromide ion serves as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide typically involves the following steps:
Formation of the Pyridinium Core: The starting material, 2-methylpyridine, undergoes quaternization with methyl bromide to form 1-methylpyridinium bromide.
Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of 1-methylpyridinium bromide with 3-phenylpropylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium chloride, potassium iodide, or sodium hydroxide can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Corresponding halides or hydroxides.
Aplicaciones Científicas De Investigación
1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to cell lysis. Additionally, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antimicrobial properties.
Tetraethylammonium Bromide: Known for its use in organic synthesis and as a phase transfer catalyst.
Uniqueness
1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide is unique due to the presence of the phenylpropyl group attached to the sulfur atom, which may confer distinct chemical and biological properties compared to other quaternary ammonium compounds. This structural feature can influence its reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
77148-69-7 |
|---|---|
Fórmula molecular |
C15H18BrNS |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
1-methyl-2-(3-phenylpropylsulfanyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C15H18NS.BrH/c1-16-12-6-5-11-15(16)17-13-7-10-14-8-3-2-4-9-14;/h2-6,8-9,11-12H,7,10,13H2,1H3;1H/q+1;/p-1 |
Clave InChI |
FEILHTYGRASTHO-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC=C1SCCCC2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,24-dibromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione](/img/structure/B14436488.png)


![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)

